molecular formula C20H14N4OS2 B5285470 3,6-Diamino-2-(4-methylbenzoyl)-4-thiophen-2-ylthieno[2,3-b]pyridine-5-carbonitrile

3,6-Diamino-2-(4-methylbenzoyl)-4-thiophen-2-ylthieno[2,3-b]pyridine-5-carbonitrile

Cat. No.: B5285470
M. Wt: 390.5 g/mol
InChI Key: CFERHNCHKLDWRH-UHFFFAOYSA-N
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Description

3,6-Diamino-2-(4-methylbenzoyl)-4-thiophen-2-ylthieno[2,3-b]pyridine-5-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures, such as nitrogen, sulfur, or oxygen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diamino-2-(4-methylbenzoyl)-4-thiophen-2-ylthieno[2,3-b]pyridine-5-carbonitrile typically involves multi-step reactions starting from simpler precursors. One common approach involves the use of enaminonitrile and urea as starting materials, which are subjected to microwave-assisted or grinding techniques to facilitate the reaction . The reaction conditions often include the use of acetic acid as a catalyst and irradiation for a few minutes to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of green synthesis and efficient reaction conditions are likely employed. This includes the use of environmentally friendly solvents and catalysts, as well as techniques that minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3,6-Diamino-2-(4-methylbenzoyl)-4-thiophen-2-ylthieno[2,3-b]pyridine-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce simpler, more reduced forms of the original compound.

Scientific Research Applications

3,6-Diamino-2-(4-methylbenzoyl)-4-thiophen-2-ylthieno[2,3-b]pyridine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Diamino-2-(4-methylbenzoyl)-4-thiophen-2-ylthieno[2,3-b]pyridine-5-carbonitrile involves its interaction with molecular targets in cells. It is believed to inhibit specific enzymes or receptors, thereby disrupting cellular processes and leading to cytotoxic effects. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis or repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,6-Diamino-2-(4-methylbenzoyl)-4-thiophen-2-ylthieno[2,3-b]pyridine-5-carbonitrile apart is its unique combination of functional groups and heterocyclic rings, which confer specific chemical and biological properties

Properties

IUPAC Name

3,6-diamino-2-(4-methylbenzoyl)-4-thiophen-2-ylthieno[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4OS2/c1-10-4-6-11(7-5-10)17(25)18-16(22)15-14(13-3-2-8-26-13)12(9-21)19(23)24-20(15)27-18/h2-8H,22H2,1H3,(H2,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFERHNCHKLDWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C(=C3C4=CC=CS4)C#N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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